Irigenin Irigenin Irigenin is a hydroxyisoflavone that is isoflavone substituted by hydroxy groups at positions 5, 7 and 3' and methoxy groups at positions 6, 4' and 5' respectively. It has a role as a plant metabolite. It is a hydroxyisoflavone and a member of 4'-methoxyisoflavones. It derives from an isoflavone.
Brand Name: Vulcanchem
CAS No.: 548-76-5
VCID: VC0162202
InChI: InChI=1S/C18H16O8/c1-23-13-5-8(4-10(19)17(13)24-2)9-7-26-12-6-11(20)18(25-3)16(22)14(12)15(9)21/h4-7,19-20,22H,1-3H3
SMILES: COC1=CC(=CC(=C1OC)O)C2=COC3=CC(=C(C(=C3C2=O)O)OC)O
Molecular Formula: C18H16O8
Molecular Weight: 360.3 g/mol

Irigenin

CAS No.: 548-76-5

Reference Standards

VCID: VC0162202

Molecular Formula: C18H16O8

Molecular Weight: 360.3 g/mol

Irigenin - 548-76-5

CAS No. 548-76-5
Product Name Irigenin
Molecular Formula C18H16O8
Molecular Weight 360.3 g/mol
IUPAC Name 5,7-dihydroxy-3-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxychromen-4-one
Standard InChI InChI=1S/C18H16O8/c1-23-13-5-8(4-10(19)17(13)24-2)9-7-26-12-6-11(20)18(25-3)16(22)14(12)15(9)21/h4-7,19-20,22H,1-3H3
Standard InChIKey TUGWPJJTQNLKCL-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1OC)O)C2=COC3=CC(=C(C(=C3C2=O)O)OC)O
Canonical SMILES COC1=CC(=CC(=C1OC)O)C2=COC3=C(C2=O)C(=C(C(=C3)O)OC)O
Appearance Yellow powder
Melting Point 185.0 °C
Description Irigenin is a hydroxyisoflavone that is isoflavone substituted by hydroxy groups at positions 5, 7 and 3' and methoxy groups at positions 6, 4' and 5' respectively. It has a role as a plant metabolite. It is a hydroxyisoflavone and a member of 4'-methoxyisoflavones. It derives from an isoflavone.
Synonyms irigenin
PubChem Compound 5464170
Last Modified Nov 11 2021
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